2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine
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Overview
Description
2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is an organic compound known for its unique structure and properties. It is a white to light-yellow crystalline solid with a distinct odor. This compound is highly soluble in common organic solvents and exhibits strong basicity, allowing it to react with acids to form corresponding salts. It is also known for its stability under standard laboratory conditions .
Preparation Methods
The synthesis of 2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine typically involves the reaction of 2,6-diiodopyridine with di-tert-butylphosphine magnesium bromide, followed by the addition of methyl chloroformate . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The mixture is then heated to 45°C and stirred for two days. After cooling to room temperature, triethylamine is added to form a white precipitate, which is then purified using column chromatography .
Chemical Reactions Analysis
2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Scientific Research Applications
2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is widely used in scientific research due to its versatile properties:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: It is explored for its potential use in drug development, particularly in the design of metal-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .
Comparison with Similar Compounds
2-(tert-Butyl(2-((di-tert-butylphosphino)methyl)benzyl)phosphino)pyridine is unique due to its specific structure and the presence of both pyridine and phosphine functional groups. Similar compounds include:
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: This compound has a similar structure but lacks the benzyl group, resulting in different reactivity and coordination properties.
2,6-Di-tert-butylpyridine: This compound is structurally simpler and does not contain phosphine groups, making it less versatile in coordination chemistry.
2,6-Di-tert-butyl-4-methylpyridine: This compound is used as a non-nucleophilic base and has different applications compared to this compound.
Properties
IUPAC Name |
ditert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NP2/c1-23(2,3)27(22-16-12-13-17-26-22)18-20-14-10-11-15-21(20)19-28(24(4,5)6)25(7,8)9/h10-17H,18-19H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSDHXCMWPMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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